4-Nitroanisole

Electrochemistry Radical Anion Stability Reduction Mechanism

Select 4-nitroanisole for its uniquely stable nitro radical anion (k2dim = 650 ± 70 M⁻¹s⁻¹ in DMF, 1.7-2.2× slower decay than isomers), enabling electrochemical sensors with extended signal lifetimes. Exploit temperature-dependent photochemical regioselectivity to produce either 4-methoxyphenol or 4-nitrophenol from a single feedstock. Achieve 100% selectivity in Pd/C-catalyzed hydrogenation to p-anisidine, eliminating costly purification. This para-isomer is essential for reproducible catalytic processes, analytical calibrations, and dermal metabolism studies. Order now to leverage isomer-specific performance.

Molecular Formula C7H7NO3
Molecular Weight 153.14
CAS No. 100-17-4
Cat. No. B1192098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroanisole
CAS100-17-4
Synonyms4-Nitroanisole;  NSC 5507;  NSC-5507;  NSC5507
Molecular FormulaC7H7NO3
Molecular Weight153.14
Structural Identifiers
SMILESCOC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C7H7NO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3
InChIKeyBNUHAJGCKIQFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroanisole (CAS 100-17-4): Core Physicochemical and Safety Profile for Informed Procurement


4-Nitroanisole (p-nitroanisole) is a para-substituted nitroaromatic compound characterized by a methoxy group ortho to a nitro group on a benzene ring. It appears as a beige to yellow crystalline solid with a melting point of 51-54 °C, boiling point of 260-274 °C, and a density of approximately 1.2 g/cm³ [1][2]. It is sparingly soluble in water (0.468 g/L at 20 °C) but readily dissolves in common organic solvents [1]. The compound is classified by IARC as a Group 2B possible human carcinogen and is subject to regulatory controls regarding its release and handling [1][3].

Why 4-Nitroanisole Cannot Be Swapped with Its Isomers Without Impacting Reaction Outcomes


Despite sharing a common molecular formula (C7H7NO3), the three nitroanisole isomers (2-, 3-, and 4-nitroanisole) exhibit profoundly different electrochemical behaviors, reduction kinetics, and photochemical reactivity. For instance, the ease of reduction in protic media follows the order 2-NA > 3-NA > 4-NA, and the second-order decay rate constants of their radical anions differ by factors of 2 to 5 [1]. Similarly, the regioselectivity of nucleophilic aromatic photosubstitution is temperature-dependent for 4-nitroanisole, a feature not observed for its isomers [2]. Such divergent properties directly affect catalytic processes, synthetic yields, and analytical method performance, making isomer-specific selection a non-negotiable factor in experimental design and industrial production.

4-Nitroanisole (CAS 100-17-4): Quantifiable Differentiation from Analogs and Alternatives


Electrochemical Reduction Kinetics: 4-Nitroanisole Exhibits Slowest Disproportionation Rate Among Isomers

In a direct head-to-head comparison, the disproportionation second-order rate constant (k2disp) of the nitro radical anion in mixed aqueous-organic media (0.015 M citrate DMF:60:40, 0.3 M KCl, 0.1 M TBAI, pH ≥10.5) was measured as 5,000 ± 600 M⁻¹s⁻¹ for 4-nitroanisole, compared to 10,900 ± 930 M⁻¹s⁻¹ for 2-nitroanisole and 2,400 ± 400 M⁻¹s⁻¹ for 3-nitroanisole [1]. In aprotic media (0.1 M TBAI in DMF), the second-order decay rate constant (k2dim) was 650 ± 70 M⁻¹s⁻¹ for 4-nitroanisole, versus 1,100 ± 100 M⁻¹s⁻¹ for 2-nitroanisole and 1,600 ± 150 M⁻¹s⁻¹ for 3-nitroanisole [1]. Furthermore, in protic media at pH 10.5, the k2disp value for 4-nitroanisole was 19,000 M⁻¹s⁻¹, while the other isomers gave irreversible peaks involving four-electron reduction to hydroxylamine derivatives, precluding direct kinetic comparison under these conditions [1].

Electrochemistry Radical Anion Stability Reduction Mechanism

Temperature-Dependent Photochemical Regioselectivity: 4-Nitroanisole Switches Major Product Between 4-Methoxyphenol and 4-Nitrophenol

A direct head-to-head study of 4-nitroanisole photochemical substitution with hydroxide ion revealed a stark temperature dependence of reaction regioselectivity. The quantum yield for 4-nitrophenol formation was found to be temperature dependent, whereas the quantum yield for 4-methoxyphenol formation was temperature independent, leading to a dramatic change in product distribution across the temperature range of −20 to 196 °C [1]. No comparable temperature-dependent regioselectivity has been reported for 2- or 3-nitroanisole under similar conditions. Additionally, the photoaddition rate constants for 2-fluoro-4-nitroanisole (a derivative) with nucleophiles were measured at 2.9 × 10⁹, 1.3 × 10⁹, and 6.3 × 10⁸ M⁻¹s⁻¹ for cyanide, hydroxide, and pyridine, respectively, underscoring the exceptional reactivity of the para-nitroanisole scaffold in photoinduced processes [2].

Photochemistry Nucleophilic Aromatic Substitution Regioselectivity

Dermal Metabolism: 4-Nitroanisole Exclusively Generates Phase II Metabolites of 4-Nitrophenol

In a comparative study using single-pass perfused rabbit ears, 4-nitroanisole applied dermally or arterially yielded only phase II metabolites (glucuronide and sulfate conjugates) of 4-nitrophenol, indicating exclusive O-dealkylation [1]. In contrast, 4-nitrophenol itself undergoes direct conjugation with Vmax values of 20 pmol/min/cm² for glucuronidation and 10 pmol/min/cm² for sulfation [1]. The capacity for O-dealkylation of 4-nitroanisole was one order of magnitude lower than the direct conjugation of 4-nitrophenol [1]. This metabolic profile is distinct from that of other nitroanisole isomers, which may undergo different biotransformation pathways.

Xenobiotic Metabolism Dermal Toxicology Metabolic Profiling

Physical Property Differentiation: 4-Nitroanisole Has the Highest Melting Point Among Nitroanisole Isomers

Among the three nitroanisole isomers, 4-nitroanisole possesses the highest melting point due to its symmetric para-substitution. The melting point is reported as 51-54 °C [1][2], while 2-nitroanisole (ortho) melts at approximately 9-10 °C and 3-nitroanisole (meta) at 36-38 °C [3]. This significant difference in melting point reflects higher lattice energy and crystallinity, which can influence purification by recrystallization, handling as a solid, and stability during storage and transport.

Crystallography Purification Thermal Analysis

Catalytic Reduction Selectivity: 5% Pd/C Achieves 100% Selectivity to p-Anisidine from 4-Nitroanisole

In the selective hydrogenation of p-nitroanisole (PNA) to p-anisidine (PA), a 5% Pd/C catalyst was found to be highly effective compared to other supported metal catalysts, achieving 100% selectivity to the desired amine product [1][2]. The kinetics of this reaction were systematically studied, providing a robust model for reactor design and scale-up [1]. This contrasts with reduction of other nitroaromatic isomers, where selectivity to the corresponding amine may be lower or require different catalyst systems.

Heterogeneous Catalysis Selective Hydrogenation Process Chemistry

Phase-Transfer Catalyzed Sulfide Reduction: 4-Nitroanisole Serves as a Model Substrate with Well-Characterized Kinetics

4-Nitroanisole has been extensively studied as a model compound for liquid-liquid phase-transfer catalyzed (L-L PTC) reduction of nitroaromatics using aqueous sodium sulfide. The reaction yields p-anisidine with 100% selectivity, and the kinetics and mechanism have been rigorously delineated, including the transformation of sulfide to bisulfide in the aqueous phase and extraction as ion pairs into the organic phase [1]. While 2- and 3-nitroanisole can also undergo similar PTC reductions, 4-nitroanisole is the most thoroughly characterized in the literature, providing a validated kinetic framework for process design and troubleshooting.

Phase-Transfer Catalysis Green Chemistry Kinetic Modeling

Strategic Deployment of 4-Nitroanisole (CAS 100-17-4) in Research and Industry


Electrochemical Sensor and Mechanistic Probe Development

Leverage the uniquely stable nitro radical anion of 4-nitroanisole (k2dim = 650 ± 70 M⁻¹s⁻¹ in aprotic DMF, 1.7-2.2× slower decay than isomers [6]) to design electrochemical sensors with extended signal lifetimes or to study the fate of nitroaromatic radicals in environmental and biological systems. Its well-defined reduction pathway and kinetic parameters make it an ideal calibrant for voltammetric methods.

Temperature-Programmed Photochemical Synthesis

Utilize the temperature-dependent photochemical regioselectivity of 4-nitroanisole [6] to selectively produce either 4-methoxyphenol or 4-nitrophenol from a single starting material. This unique feature allows for a 'thermal switch' in continuous-flow photoreactors, enabling flexible production of two valuable intermediates without changing the chemical feedstock.

High-Selectivity p-Anisidine Production for Dye and Pharmaceutical Intermediates

Implement a 5% Pd/C-catalyzed hydrogenation process to achieve 100% selectivity in the conversion of 4-nitroanisole to p-anisidine [6][4]. This high selectivity eliminates the need for costly purification of the amine intermediate, directly benefiting the manufacture of dyes (e.g., Fast Bordeaux GP base) and pharmaceutical building blocks. The established PTC kinetic model further supports robust scale-up [5].

Metabolic and Toxicological Studies on Dermal Absorption

Employ 4-nitroanisole as a model compound to investigate dermal O-dealkylation and subsequent phase II conjugation, as demonstrated in the perfused rabbit ear model [6]. Its exclusive conversion to 4-nitrophenol conjugates, with a rate-limiting O-dealkylation step, provides a clean system for studying first-pass dermal metabolism and for assessing the efficacy of protective measures against nitroaromatic exposure.

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